3-Hydroxyomeprazole is a metabolite of the widely used proton pump inhibitor, omeprazole. It is primarily formed in the liver and plays a significant role in the pharmacokinetics of omeprazole, influencing its therapeutic effects and safety profile. The compound is classified under the category of benzimidazole derivatives, which are known for their ability to inhibit gastric acid secretion.
3-Hydroxyomeprazole is derived from omeprazole through metabolic processes involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Its classification as a metabolite emphasizes its role in drug metabolism rather than as a primary therapeutic agent. The compound's chemical formula is with an average molecular weight of approximately 361.42 g/mol .
The synthesis of 3-hydroxyomeprazole can be achieved through various methods that involve the oxidation of omeprazole or its precursors. One notable approach includes:
The synthetic pathways often require careful control of reaction conditions to achieve high yields and purity .
The molecular structure of 3-hydroxyomeprazole features a pyridine ring substituted with multiple functional groups, including a hydroxyl group at the third carbon position. The InChI representation is:
The SMILES notation is:
This structure highlights the presence of a sulfinyl group and multiple methoxy substituents which are characteristic of this compound .
3-Hydroxyomeprazole undergoes various chemical reactions typical for hydroxylated compounds:
These reactions are crucial for understanding its metabolism and elimination from the body.
The physical state of 3-hydroxyomeprazole is typically solid at room temperature, with properties including:
These properties are essential for predicting its behavior in biological systems.
While 3-hydroxyomeprazole itself is not used therapeutically, it serves critical roles in pharmacokinetic studies related to omeprazole. Its analysis helps in understanding drug interactions, metabolic pathways, and individual variations in drug response due to genetic polymorphisms in metabolic enzymes like CYP2C19. Additionally, it may be utilized in research settings to develop more effective proton pump inhibitors with improved safety profiles .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2